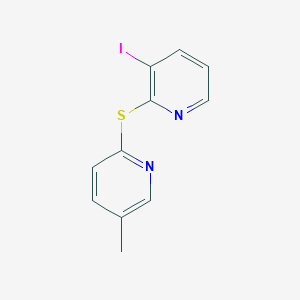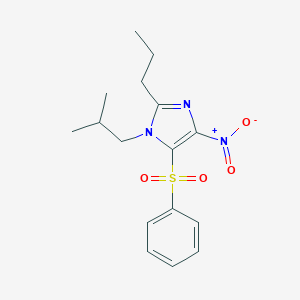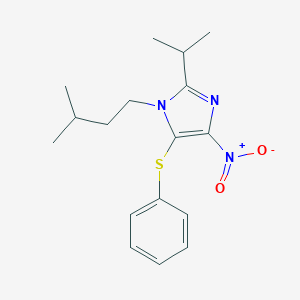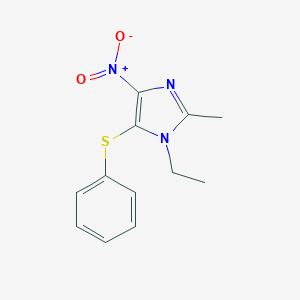![molecular formula C20H13F3N4 B215325 2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.
Wirkmechanismus
TAK-659 inhibits the activity of Bruton’s tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) pathway. This pathway is essential for the survival and proliferation of B-cells, which are often overactive in cancer. By inhibiting BTK, TAK-659 can prevent the activation and growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce the production of inflammatory cytokines. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 for lab experiments is its specificity for BTK. This means that it can selectively target cancer cells without affecting healthy cells. However, one limitation of TAK-659 is that it can only be used in preclinical studies, as it has not yet been approved for clinical use.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One area of research is the development of combination therapies that can enhance the efficacy of TAK-659. Another area of research is the identification of biomarkers that can predict the response to TAK-659. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of TAK-659 in various types of cancer.
Synthesemethoden
TAK-659 is synthesized using a multi-step process that involves the reaction of various compounds. The first step involves the reaction of 3-(trifluoromethyl)aniline with 2-chloropyridine to form 2-(3-trifluoromethylphenyl)pyridine. This compound is then reacted with 2-bromoacetophenone to form 2-(3-trifluoromethylphenyl)-4-phenylpyridine. Finally, the compound is reacted with 4-aminopyrimidine to form 2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine (TAK-659).
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the B-cell receptor (BCR) pathway and the nuclear factor kappa B (NF-κB) pathway.
Eigenschaften
Produktname |
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine |
|---|---|
Molekularformel |
C20H13F3N4 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H13F3N4/c21-20(22,23)14-8-4-9-15(12-14)25-19-16-10-5-11-24-18(16)26-17(27-19)13-6-2-1-3-7-13/h1-12H,(H,24,25,26,27) |
InChI-Schlüssel |
UYDBKTHSWIROFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=N2)NC4=CC=CC(=C4)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=N2)NC4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215246.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215248.png)


![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)
![{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B215253.png)
![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)
![N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B215256.png)


![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)
![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)
![3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine](/img/structure/B215264.png)